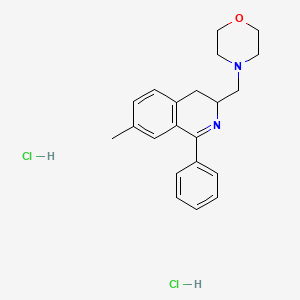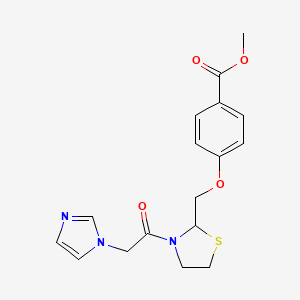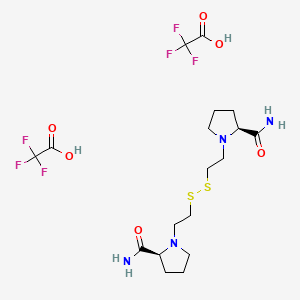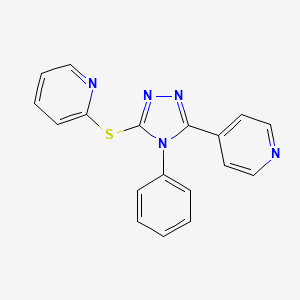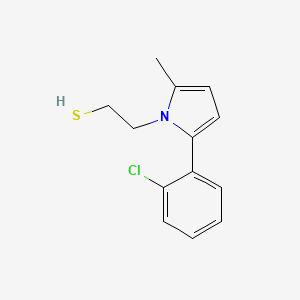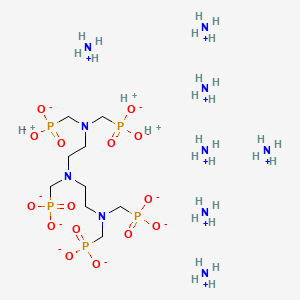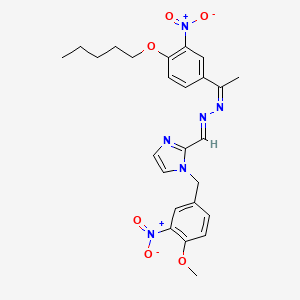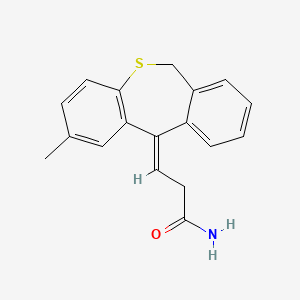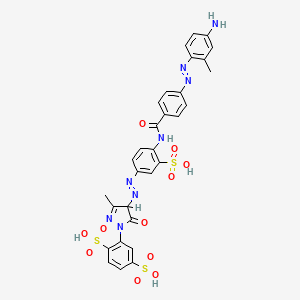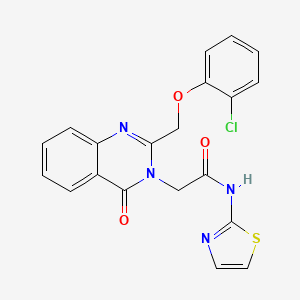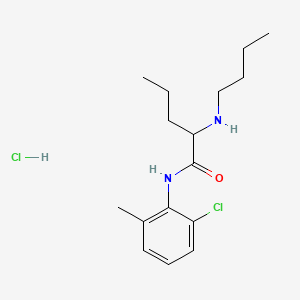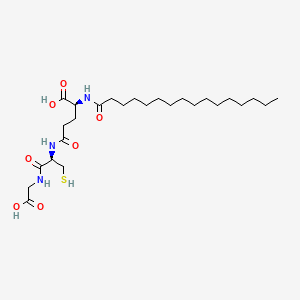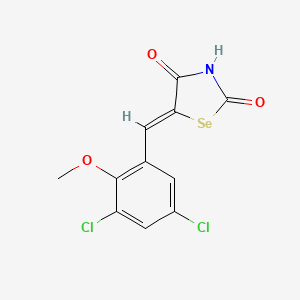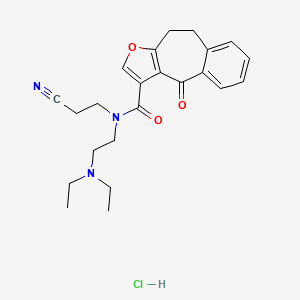
4H-Benzo(4,5)cyclohepta(1,2-b)furan-3-carboxamide, 9,10-dihydro-N-(2-cyanoethyl)-N-(2-(diethylamino)ethyl)-4-oxo-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-Benzo(4,5)cyclohepta(1,2-b)furan-3-carboxamide, 9,10-dihydro-N-(2-cyanoethyl)-N-(2-(diethylamino)ethyl)-4-oxo-, monohydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a benzo-cyclohepta-furan core, making it an interesting subject for chemical research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include substituted benzoic acids, cycloheptanones, and furans. Key steps in the synthesis may involve:
Cyclization Reactions: Formation of the cyclohepta-furan core through cyclization reactions.
Amidation: Introduction of the carboxamide group via amidation reactions.
Substitution Reactions: Incorporation of the cyanoethyl and diethylaminoethyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: Reduction of the cyano group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce primary or secondary amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.
Medicine
In medicine, this compound might be investigated for its pharmacological properties. It could have potential as a therapeutic agent for various diseases, depending on its biological activity and mechanism of action.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of this compound would depend on its specific biological targets. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
4H-Benzo(4,5)cyclohepta(1,2-b)furan-3-carboxamide derivatives: Compounds with similar core structures but different substituents.
Cycloheptanone derivatives: Compounds with a cycloheptanone core.
Furan derivatives: Compounds with a furan ring.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups and its complex structure. This makes it a valuable compound for research and development in various fields.
特性
CAS番号 |
83494-78-4 |
|---|---|
分子式 |
C23H28ClN3O3 |
分子量 |
429.9 g/mol |
IUPAC名 |
N-(2-cyanoethyl)-N-[2-(diethylamino)ethyl]-2-oxo-6-oxatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaene-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C23H27N3O3.ClH/c1-3-25(4-2)14-15-26(13-7-12-24)23(28)19-16-29-20-11-10-17-8-5-6-9-18(17)22(27)21(19)20;/h5-6,8-9,16H,3-4,7,10-11,13-15H2,1-2H3;1H |
InChIキー |
STJFKOWYWHXBGZ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCN(CCC#N)C(=O)C1=COC2=C1C(=O)C3=CC=CC=C3CC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


